1-benzyl-3-ethoxy-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-ethoxy-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a benzyl group attached to the nitrogen atom and an ethoxy group at the third position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethoxy-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of a benzylamine derivative with an ethoxy-substituted ketone, followed by cyclization to form the pyrrole ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethoxy-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Pyrrole oxides and related compounds.
Reduction: Pyrrolidines and other reduced derivatives.
Substitution: Various substituted pyrroles with modified benzyl or ethoxy groups.
Scientific Research Applications
1-Benzyl-3-ethoxy-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers and dyes .
Mechanism of Action
The mechanism of action of 1-benzyl-3-ethoxy-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
1-Benzyl-1H-pyrrole: Lacks the ethoxy group, leading to different chemical and biological properties.
3-Ethoxy-1H-pyrrole: Lacks the benzyl group, affecting its reactivity and applications.
1-Benzyl-3-methoxy-1H-pyrrole: Similar structure but with a methoxy group instead of an ethoxy group, resulting in different chemical behavior
Uniqueness: 1-Benzyl-3-ethoxy-1H-pyrrole is unique due to the presence of both benzyl and ethoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-benzyl-3-ethoxypyrrole |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |
InChI Key |
XZDUMOKIYNCUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.